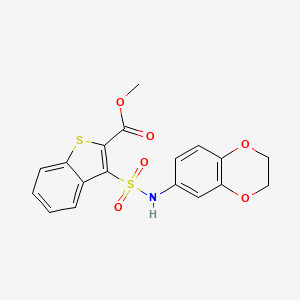

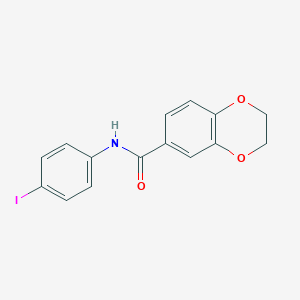

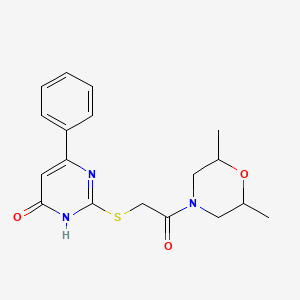

2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

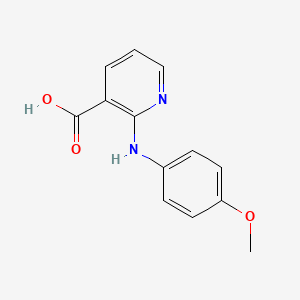

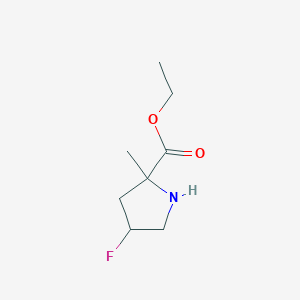

The compound “2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom . The compound also has a phenyl group (a six-membered carbon ring), a thioether group (an R-S-R’ structure), and a ketone group (a C=O structure).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and morpholine rings, the phenyl group, the thioether group, and the ketone group would all contribute to its three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition or reduction. The pyrimidine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could increase its solubility in polar solvents .Applications De Recherche Scientifique

Electrochemical Studies

Research into thiopyrimidine derivatives, such as those related to the compound , has revealed significant electrochemical properties. For instance, studies have demonstrated that thiopyrimidines can undergo complex electrochemical reactions, which include oxidation mechanisms and the formation of metal complexes upon interaction with electrodes in specific solvents (Battistuzzi et al., 1994). These findings indicate potential applications in developing electrochemical sensors or in catalysis, where the unique properties of thiopyrimidines can be harnessed for specific reactions.

Antimicrobial and Antitumor Applications

Several studies have explored the use of thiopyrimidine derivatives in medicinal chemistry, particularly their antimicrobial and antitumor potential. For instance, thiopyrimidine derivatives have been identified as effective corrosion inhibitors and have displayed promising antimicrobial properties (Singh et al., 2016). Additionally, certain thiopyrimidines have shown potential in anticancer research, indicating their utility in developing novel therapeutics (Martínez-Lillo et al., 2011). These applications are particularly relevant in the search for new drugs with unique modes of action against microbial pathogens and cancer cells.

Material Science and Organic LEDs

The compound's structural relatives have also been explored for their photophysical properties, which are crucial in material science and the development of organic light-emitting diodes (OLEDs). Research has demonstrated that certain iridium(III) complexes, which share structural similarities with the compound, exhibit highly efficient red phosphorescence, making them suitable for use in OLEDs (Tsuboyama et al., 2003). Such studies highlight the potential for using thiopyrimidine derivatives in creating more efficient and durable electronic displays and lighting systems.

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-12-9-21(10-13(2)24-12)17(23)11-25-18-19-15(8-16(22)20-18)14-6-4-3-5-7-14/h3-8,12-13H,9-11H2,1-2H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJROJHBMUNGHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2403571.png)